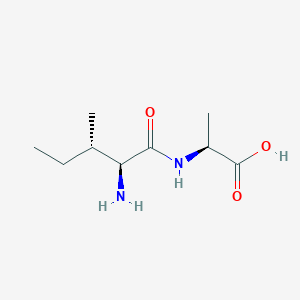

H-ILE-ALA-OH

Beschreibung

H-ILE-ALA-OH (L-Isoleucyl-L-alanine) is a dipeptide composed of L-isoleucine and L-alanine residues linked via an amide bond. Its molecular formula is C₉H₁₈N₂O₃, with an average mass of 202.254 Da and a monoisotopic mass of 202.131742 Da . The compound has three defined stereocenters, reflecting the chiral nature of its constituent amino acids. Its ChemSpider ID is 5373156, and it is registered under CAS number 24787-73-3 .

Structurally, H-ILE-ALA-OH features a hydrophobic isoleucine residue (branched side chain) and a smaller alanine residue (methyl side chain), conferring intermediate hydrophobicity. This dipeptide is used in peptide synthesis, biochemical studies, and as a model for understanding enzymatic cleavage or folding dynamics .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-4-5(2)7(10)8(12)11-6(3)9(13)14/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t5-,6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFDOSNHHZGBOY-ACZMJKKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426565 | |

| Record name | CHEBI:74062 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24787-73-3 | |

| Record name | CHEBI:74062 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-ILE-ALA-OH typically involves the coupling of isoleucine and alanine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and activating agents like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

Industrial Production Methods

Industrial production of dipeptides like H-ILE-ALA-OH can be achieved through enzymatic synthesis using proteases or peptidases. These enzymes catalyze the formation of peptide bonds between amino acids under mild conditions, making the process more environmentally friendly compared to chemical synthesis. Additionally, fermentation processes using genetically engineered microorganisms can be employed to produce dipeptides on a large scale.

Analyse Chemischer Reaktionen

Types of Reactions

H-ILE-ALA-OH can undergo various chemical reactions, including:

Oxidation: The amino acid residues in H-ILE-ALA-OH can be oxidized under specific conditions, leading to the formation of modified peptides.

Reduction: Reduction reactions can be used to modify the functional groups in the peptide, such as reducing disulfide bonds.

Substitution: Substitution reactions can occur at the amino acid side chains, leading to the formation of derivatives with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds to yield free thiols.

Wissenschaftliche Forschungsanwendungen

H-ILE-ALA-OH has several scientific research applications, including:

Chemistry: H-ILE-ALA-OH is used as a model compound in studies of peptide chemistry and protein folding.

Biology: It is studied for its role in cellular processes and as a building block of proteins.

Medicine: Research on H-ILE-ALA-OH includes its potential therapeutic applications, such as in the development of peptide-based drugs.

Industry: H-ILE-ALA-OH is used in the production of bioactive peptides and as a component in various biotechnological applications.

Wirkmechanismus

The mechanism of action of H-ILE-ALA-OH involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be incorporated into proteins or act as a signaling molecule. The specific effects of H-ILE-ALA-OH depend on its structure and the context in which it is used. For example, it may interact with enzymes or receptors, influencing biochemical pathways and cellular functions.

Vergleich Mit ähnlichen Verbindungen

H-ALA-ILE-OH (L-Alanyl-L-isoleucine)

Structural Similarities and Differences :

- Formula : C₉H₁₈N₂O₃ (same as H-ILE-ALA-OH).

- Sequence : Reversed residue order (Ala-Ile vs. Ile-Ala).

- Impact : Altered N- and C-terminal positions affect enzyme recognition (e.g., proteases) and solubility. The reversed sequence may reduce hydrophobicity slightly due to terminal alanine’s smaller side chain .

Physicochemical Properties :

- Molecular Weight : Identical (202.25 Da).

- Solubility : Likely similar in polar solvents, but terminal residue differences could influence aggregation tendencies.

Applications : Less studied than H-ILE-ALA-OH but used in peptide libraries for structure-activity relationship studies .

H-ALA-BETA-ALA-OH (L-Alanyl-β-alanine)

Structural Differences :

Physicochemical Properties :

- Molecular Weight : 160.17 Da (smaller than H-ILE-ALA-OH).

- Solubility : Higher aqueous solubility due to β-alanine’s zwitterionic nature.

- Stability: Enhanced resistance to proteolytic cleavage due to non-natural backbone .

Applications : Used in biomaterials and drug delivery systems for improved metabolic stability .

H-ALA-VAL-LEU-OH (Tripeptide: Ala-Val-Leu)

Structural Differences :

- Chain Length : Tripeptide vs. dipeptide.

- Residues : Valine (branched hydrophobic) and leucine (longer hydrophobic) enhance overall hydrophobicity.

- Formula : C₁₄H₂₇N₃O₄.

Physicochemical Properties :

- Molecular Weight : 301.38 Da.

- Solubility : Lower solubility in water compared to H-ILE-ALA-OH due to extended hydrophobic residues.

- Melting Point : Higher thermal stability (melting point >250°C) .

Applications : Studied for antimicrobial activity and as a substrate for protease assays .

H-D-ALA-D-ALA-D-ALA-OH (D-Enantiomer Tripeptide)

Structural Differences :

- Stereochemistry: Composed of D-alanine residues (non-natural enantiomers).

- Formula : C₉H₁₆N₃O₄.

Physicochemical Properties :

- Molecular Weight : 230.24 Da.

- Solubility : Similar to L-forms but may exhibit altered crystallization behavior.

Applications : Key component in bacterial cell wall synthesis (e.g., peptidoglycan mimics); resistance to mammalian proteases .

Comparative Data Table

Biologische Aktivität

H-ILE-ALA-OH, a dipeptide composed of isoleucine and alanine, has garnered attention in various fields of biological research due to its potential therapeutic applications and roles in cellular processes. This article delves into the biological activity of H-ILE-ALA-OH, summarizing key findings from recent studies, mechanisms of action, and potential applications in medicine and biotechnology.

Overview of H-ILE-ALA-OH

Chemical Structure : H-ILE-ALA-OH is a dipeptide with the following structure:

Molecular Formula : C₆H₁₃N₃O₂

Molecular Weight : Approximately 143.18 g/mol

The biological activity of H-ILE-ALA-OH primarily stems from its role as a signaling molecule and a building block for proteins. As a dipeptide, it can be incorporated into larger proteins or act independently to influence various biochemical pathways. Specific interactions with enzymes or receptors can modulate cellular functions, including:

- Protein Synthesis : Serving as a substrate for peptide synthesis.

- Signal Transduction : Potentially acting as a signaling molecule in various pathways.

1. Cellular Processes

Research indicates that H-ILE-ALA-OH plays a significant role in cellular processes such as:

- Cell Proliferation : It may influence the growth and division of cells.

- Apoptosis Regulation : The compound could be involved in programmed cell death mechanisms.

2. Therapeutic Applications

Recent studies have explored the therapeutic potential of H-ILE-ALA-OH in various medical contexts:

- Peptide-Based Drugs : Its structure allows for modifications that could enhance its efficacy as a therapeutic agent.

- Bioactive Peptides Production : It is used in synthesizing bioactive peptides that may have health benefits, such as anti-inflammatory properties.

Table 1: Summary of Key Studies on H-ILE-ALA-OH

Detailed Findings

-

Cell Signaling and Proliferation :

- A study highlighted the role of H-ILE-ALA-OH in modulating cellular responses through specific signaling pathways, suggesting its potential use in enhancing cell growth in therapeutic contexts.

- ACE Inhibition :

-

Protein Stability :

- Investigations into the structural properties of peptides containing H-ILE-ALA-OH revealed its contribution to protein stability, which is vital for maintaining proper biological function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.